Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester

Catalog No.
S13089291
CAS No.
880256-04-2
M.F
C10H13ClN2O3
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-...

CAS Number

880256-04-2

Product Name

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester

IUPAC Name

2-methoxyethyl N-[(6-chloropyridin-3-yl)methyl]carbamate

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C10H13ClN2O3/c1-15-4-5-16-10(14)13-7-8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

CAJAQUVNKJSISQ-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NCC1=CN=C(C=C1)Cl

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is an organic compound classified as a carbamate. Its structure features a pyridine ring substituted with a chloro group and a methoxyethyl ester moiety. Carbamic acids are derived from carbamic acid, which has the formula H₂NCOOH. This compound is notable for its stability compared to other carbamic acids, which are often unstable at room temperature. The general formula for carbamates is R₂NC(O)OR, where R represents hydrocarbon groups or functional groups that can vary widely.

  • Hydrolysis: In aqueous environments, carbamates can hydrolyze to form the corresponding amine and carbon dioxide.
  • Oxidation: This compound can be oxidized to yield various derivatives, depending on the reagents used.
  • Reduction: Reduction reactions can simplify the compound into less complex structures.
  • Substitution: Nucleophilic substitution reactions may occur, replacing the methoxyethyl group with other nucleophiles such as amines or alcohols .

Carbamate compounds exhibit significant biological activity due to their interaction with various enzymes and proteins. They are known to influence metabolic pathways and cellular processes:

  • Enzymatic Interactions: Carbamates can inhibit or modify enzyme activity, impacting pathways such as nucleotide salvage and nitrogen metabolism.
  • Cellular Effects: Studies indicate that these compounds can affect cell signaling and gene expression. For example, they may not be phosphorylated or integrated into cellular genomes, which suggests a specific mode of action that avoids typical metabolic pathways .
  • Pharmacokinetics: Modifications in the structure of carbamate compounds have been shown to enhance their pharmacokinetic profiles, improving safety and efficacy in therapeutic applications.

The synthesis of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester typically involves the following methods:

  • Reactions with Carbamoyl Chlorides: The compound can be synthesized by reacting carbamoyl chlorides with alcohols in the presence of a base like triethylamine.
  • Alcoholysis of Isocyanates: Another route involves reacting isocyanates with alcohols under controlled conditions to form carbamate esters.
  • Industrial Production: On an industrial scale, similar methods are employed but optimized for higher yields and purity through processes like distillation and crystallization .

Carbamic acid derivatives have diverse applications across various fields:

  • Pharmaceuticals: They are utilized in drug formulations due to their ability to modulate biological activity and improve drug delivery.
  • Agriculture: Some carbamates serve as pesticides or herbicides, providing effective solutions for pest control.
  • Chemical Intermediates: They are important intermediates in the synthesis of other organic compounds in chemical manufacturing .

Research on interaction studies involving carbamic acid derivatives has highlighted their potential effects on cellular systems:

  • Enzyme Inhibition Studies: Investigations have shown that certain carbamates can inhibit specific enzymes involved in metabolic pathways.
  • Cell Line Studies: Experiments using human cell lines have indicated that these compounds influence gene expression and cellular signaling pathways without being incorporated into DNA .

Similar Compounds

Several compounds share structural similarities with carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl CarbamateSimple methyl ester of carbamic acidLess complex; widely studied for toxicity
Ethyl CarbamateEthyl group instead of methoxyethylSimilar properties but different reactivity
Benzyl CarbamateBenzyl group attached to the carbamateAromatic character provides different stability
Isopropyl CarbamateIsopropyl group; branched structureDifferent steric effects compared to methoxyethyl
2-Methoxyethyl CarbamateSimilar methoxyethyl groupFocused on specific biological interactions

Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester stands out due to its unique pyridine substitution and enhanced stability compared to simpler derivatives like methyl or ethyl carbamate.

This detailed exploration of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester illustrates its significance in both chemical synthesis and biological applications. Further research into its interactions and potential uses could lead to new advancements in pharmaceuticals and agriculture.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.0614700 g/mol

Monoisotopic Mass

244.0614700 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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